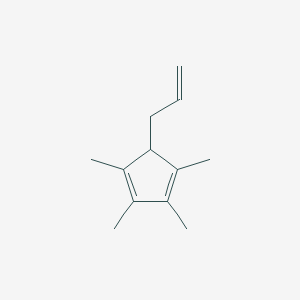
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- is a chemical compound with a unique structure that includes a cyclopentadiene ring substituted with four methyl groups and a propenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- can be achieved through several methods. One common approach involves the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol in the presence of a solid acid catalyst. This reaction typically occurs in a solvent and yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar dehydration reactions but on a larger scale. The use of solid acid catalysts, such as strong acid resin catalysts or solid super acid catalysts, is common in these processes .
化学反应分析
Types of Reactions
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes.
科学研究应用
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Materials Science: This compound can be used in the synthesis of polymers and other materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is used in the production of various chemicals and materials, including resins and adhesives.
作用机制
The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound’s double bonds are targeted by oxidizing agents, leading to the formation of oxidized products .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound is similar in structure but lacks the propenyl group.
1,2,3,4,5-Pentamethylcyclopentadiene: This compound has an additional methyl group compared to 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)-.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: This compound has phenyl groups instead of methyl groups.
Uniqueness
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct reactivity and potential applications compared to its similar compounds. This structural feature allows for a wider range of chemical reactions and applications in various fields.
属性
CAS 编号 |
116054-17-2 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
1,2,3,4-tetramethyl-5-prop-2-enylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H18/c1-6-7-12-10(4)8(2)9(3)11(12)5/h6,12H,1,7H2,2-5H3 |
InChI 键 |
SLDNROWIZSFZKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C1CC=C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



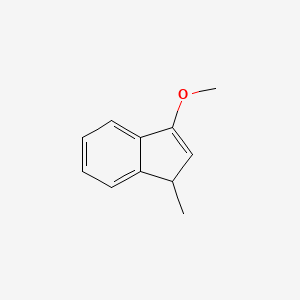
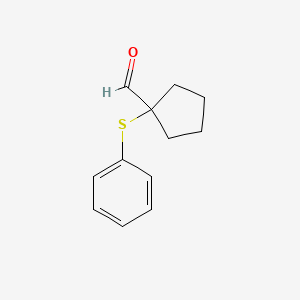
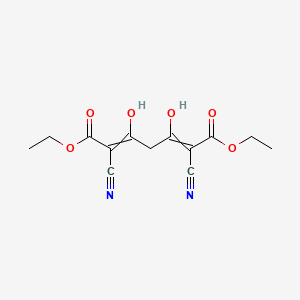
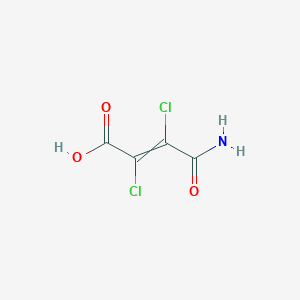
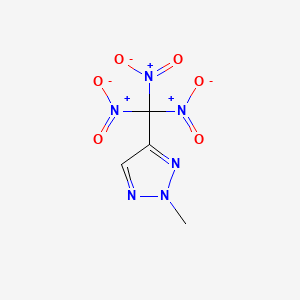
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
silane](/img/structure/B14312892.png)
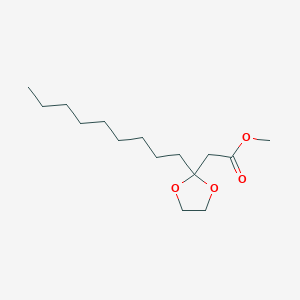

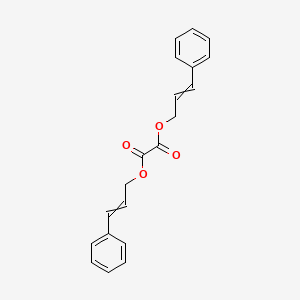
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
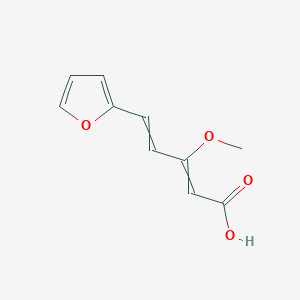
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
